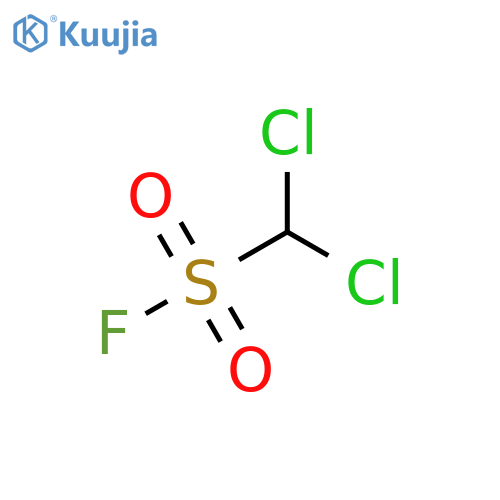

Cas no 1492-99-5 (Dichloromethanesulfonyl fluoride)

Dichloromethanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1492-99-5

- dichloromethanesulfonyl fluoride

- EN300-729160

- SCHEMBL11104666

- Dichloromethanesulfonyl fluoride

-

- インチ: 1S/CHCl2FO2S/c2-1(3)7(4,5)6/h1H

- InChIKey: CKVHUHHZKKEPFR-UHFFFAOYSA-N

- ほほえんだ: ClC(S(=O)(=O)F)Cl

計算された属性

- せいみつぶんしりょう: 165.9058340g/mol

- どういたいしつりょう: 165.9058340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

Dichloromethanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-729160-1.0g |

dichloromethanesulfonyl fluoride |

1492-99-5 | 1g |

$0.0 | 2023-06-06 |

Dichloromethanesulfonyl fluoride 関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

Dichloromethanesulfonyl fluorideに関する追加情報

Comprehensive Analysis of Dichloromethanesulfonyl Fluoride (CAS No. 1492-99-5): Properties, Applications, and Industry Trends

Dichloromethanesulfonyl fluoride (CAS No. 1492-99-5) is a specialized chemical compound widely recognized for its unique molecular structure and versatile applications in organic synthesis. This sulfonyl fluoride derivative, characterized by the presence of dichloromethyl and sulfonyl fluoride functional groups, has garnered significant attention in pharmaceutical and agrochemical research due to its reactivity as a fluorinating agent and electrophile. Its CAS registry number 1492-99-5 serves as a critical identifier for regulatory compliance and safety documentation across global supply chains.

Recent advancements in click chemistry and SuFEx (Sulfur Fluoride Exchange) reactions have propelled the demand for sulfonyl fluoride-based compounds like Dichloromethanesulfonyl fluoride. Researchers highlight its role in constructing carbon-sulfur bonds under mild conditions, aligning with the industry's shift toward green chemistry principles. A 2023 study published in ACS Catalysis emphasized its utility in late-stage functionalization of complex molecules, addressing growing interest in precision synthesis for drug discovery.

The compound's physicochemical properties—including a molecular weight of 181.0 g/mol and stability in anhydrous environments—make it suitable for high-throughput screening applications. Analytical techniques such as NMR spectroscopy and HPLC-MS are routinely employed to verify the purity of CAS 1492-99-5, particularly when used as a building block for bioconjugation probes. These attributes respond to frequent search queries regarding "sulfonyl fluoride reactivity" and "fluorinated synthons for medicinal chemistry".

From an industrial perspective, Dichloromethanesulfonyl fluoride addresses emerging needs in material science, particularly in the development of polymer modifiers and surface functionalization agents. Its ability to introduce polar moieties into hydrocarbon chains has been explored for creating water-resistant coatings, a topic trending in sustainable material forums. Manufacturers emphasize strict quality control protocols, as evidenced by batch-specific COA (Certificate of Analysis) documentation for CAS No. 1492-99-5.

Ongoing research investigates the compound's potential in proteomics, where its sulfonyl fluoride group demonstrates selective binding with serine hydrolases. This application aligns with frequent searches for "activity-based protein profiling (ABPP) reagents", reflecting the biotechnology sector's demand for target engagement tools. Storage recommendations typically specify argon-protected containers at ≤-20°C to maintain the integrity of the sulfur-fluorine bond.

Regulatory frameworks such as REACH and FDA guidelines provide clear classification parameters for 1492-99-5, ensuring safe handling without compromising its research utility. The compound's LC-MS compatible nature further enhances its adoption in high-content screening workflows, answering common queries about . As synthetic methodologies evolve, Dichloromethanesulfonyl fluoride continues to bridge gaps between small-molecule discovery and functional material design.

1492-99-5 (Dichloromethanesulfonyl fluoride) 関連製品

- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)

- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)

- 2171715-39-0(4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)

- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)

- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)

- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)

- 899746-47-5(4-chloro-N-4-(dimethylamino)phenyl-3-methyl-1-phenyl-1H-pyrazolo3,4-bpyridine-5-carboxamide)

- 2171682-95-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamido-2-methylbutanoic acid)

- 2171790-77-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)